molecular formula C19H19N3O6 B1679384 Antibiotic FR 29644 CAS No. 65309-11-7

Antibiotic FR 29644

Cat. No. B1679384
CAS RN: 65309-11-7
M. Wt: 385.4 g/mol
InChI Key: SAVAPYNOQXYBJS-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic FR 29644, also known as Nocardicin G, is an antibiotic compound . Antibiotics are organic compounds produced by one microorganism, which are toxic to other microorganisms even at low concentrations . They specifically treat infections caused by bacteria, such as Staph., Strep., or E. coli., and either kill the bacteria (bactericidal) or keep it from reproducing and growing (bacteriostatic) .


Molecular Structure Analysis

The molecular structure of Antibiotic FR 29644 is (3S,αR)-3-[[®-Amino(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid . The study of the relationships between chemical structure and biological activity of an antibiotic consists of identifying those functional groups directly involved in the activity at the molecular level and determining what changes can be made in the molecule without causing it to lose activity .


Chemical Reactions Analysis

The chemical reactions involved in the action of antibiotics are complex and can involve several steps . The use of genotypic approaches for detection of antimicrobial resistance genes has been promoted as a way to increase the rapidity and accuracy of susceptibility testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of antibiotics are crucial for their function. Antibacterial agents occupy a different region of physicochemical property space than compounds from other drug classes . In particular, the structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .

Future Directions

The future of antibiotics research is focused on tackling the antimicrobial resistance crisis. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . The accurate and timely detection of antibiotic-resistant bacteria is crucial for implementing appropriate treatment strategies and preventing the spread of resistant strains .

properties

IUPAC Name

(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c20-15(10-1-5-12(23)6-2-10)17(25)21-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14-16,23-24H,9,20H2,(H,21,25)(H,27,28)/t14-,15?,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVAPYNOQXYBJS-DLDKDUQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983936
Record name (3-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-2-oxoazetidin-1-yl)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic FR 29644

CAS RN

65309-11-7
Record name Nocardicin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-2-oxoazetidin-1-yl)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic FR 29644
Reactant of Route 2
Antibiotic FR 29644
Reactant of Route 3
Antibiotic FR 29644
Reactant of Route 4
Antibiotic FR 29644
Reactant of Route 5
Antibiotic FR 29644
Reactant of Route 6
Reactant of Route 6
Antibiotic FR 29644

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.